3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol
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Overview
Description
3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 3-aminomethylphenol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium acetate. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, electrophiles, and suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce corresponding alcohols. Substitution reactions can lead to various substituted phenol derivatives .
Scientific Research Applications
3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-methyl-5-aminopyrazole
- 3-Methyl-1-phenylpyrazol-5-ylamine
- 5-Amino-3-methyl-1-phenylpyrazole
Uniqueness
Compared to similar compounds, 3-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol stands out due to its unique combination of a pyrazole ring and a phenolic hydroxyl group. This structural feature contributes to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O/c1-15-11(5-6-14-15)9-13-8-10-3-2-4-12(16)7-10/h2-7,13,16H,8-9H2,1H3 |
InChI Key |
QCMDRQBXXOGEFF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC(=CC=C2)O |
Origin of Product |
United States |
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